molecular formula C11H12N2OS B2456510 3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one CAS No. 852388-87-5

3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B2456510
CAS No.: 852388-87-5
M. Wt: 220.29
InChI Key: YNGWUDTVAPDIMD-UHFFFAOYSA-N
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Description

3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound featuring an imidazole ring substituted with a 2,3-dimethylphenyl group and a mercapto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 2,3-dimethylbenzaldehyde with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid and heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions to yield a dihydroimidazole derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the imidazole ring can interact with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-mercapto-1-methylimidazole: Similar structure but lacks the phenyl group.

    2-mercapto-4,5-dimethylimidazole: Similar structure with different substitution pattern on the imidazole ring.

    2-mercapto-1-phenylimidazole: Similar structure with a phenyl group at a different position.

Uniqueness

3-(2,3-dimethylphenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one is unique due to the presence of both the 2,3-dimethylphenyl group and the mercapto group on the imidazole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-7-4-3-5-9(8(7)2)13-10(14)6-12-11(13)15/h3-5H,6H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGWUDTVAPDIMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)CNC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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